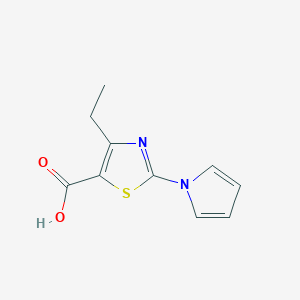![molecular formula C14H15FN4 B1404696 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine CAS No. 1610377-02-0](/img/structure/B1404696.png)
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
概要
説明
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridazine ring, which is further substituted with a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
作用機序
Target of Action
The primary targets of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine are the Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
This compound acts as an inhibitor of Trk receptors . The inhibition of these receptors can disrupt their signaling pathways, potentially reducing the progression of neurodegenerative diseases and limiting the growth and spread of certain types of cancer .
Biochemical Pathways
Given its role as a trk inhibitor, it likely impacts pathways related to cell growth, differentiation, and survival
Pharmacokinetics
The pyrrolidine ring structure in this compound is known to contribute to its pharmacokinetic profile . Pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
The inhibition of Trk receptors by this compound could lead to a decrease in the progression of neurodegenerative diseases and limit the growth and spread of certain types of cancer . .
準備方法
The synthesis of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common approach is to start with a suitable pyrrolidine precursor and introduce the pyridazine and fluorophenyl groups through a series of reactions. The specific reaction conditions and reagents used can vary, but common methods include nucleophilic substitution and cyclization reactions .
化学反応の分析
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrrolidine or pyridazine rings.
科学的研究の応用
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of new drugs due to its potential biological activities. Researchers have explored its use in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it serves as a valuable tool in studying the structure-activity relationships of pyrrolidine and pyridazine derivatives .
類似化合物との比較
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Pyridazine derivatives: These compounds contain the pyridazine ring and have been studied for their potential therapeutic applications.
Fluorophenyl-substituted compounds: The presence of the fluorophenyl group can enhance the compound’s pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its combination of these structural features, which can result in a compound with distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADPMZVVJXBWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=C(C=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)
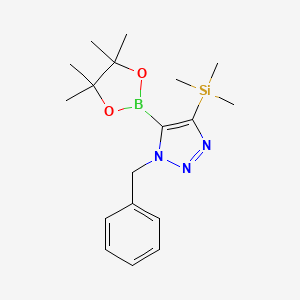
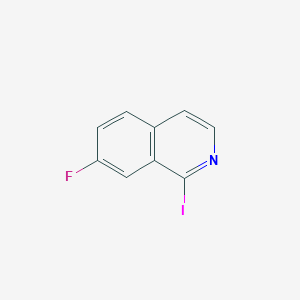
![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)

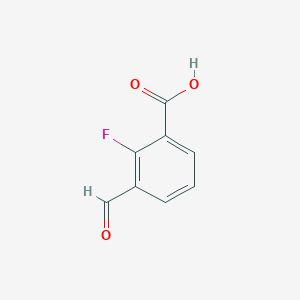
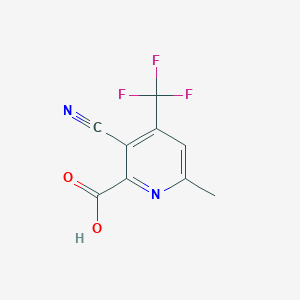
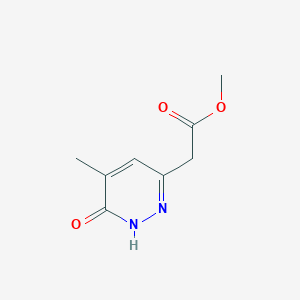
![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)
